Ethyl 7-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of hydrogen bromide in water at 105℃ for 88.5 hours . Another method involves the use of palladium on activated carbon in ethanol and ethyl acetate . The yield of these reactions is reported to be 90% and 89% respectively .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms . The InChI Key is MHONKQIXMNJTGY-UHFFFAOYSA-N .Scientific Research Applications
Biological Activities
Ethyl 7-methoxyquinoline-3-carboxylate and its derivatives have been explored for various biological activities. For instance, a compound closely related to this compound, Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, isolated from the mycelia of Hericium erinaceum, showed significant inhibition of nitric oxide production in LPS-activated microglia (Lin et al., 2018).
Complexation with Metal Ions
Studies have shown the complexation of this compound derivatives with transition metal ions. One such study focused on 1-ethyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid and its complexation with copper(II) and magnesium(II) ions. This research provides insights into the mechanism of action of these compounds, particularly in relation to their antibacterial activities (Bailey et al., 1984).
Synthesis and Chemical Transformations
This compound has been involved in various synthetic transformations. A study details the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into other compounds, investigating the influence of different solvents on the reaction process. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Guo, 1991).
Potential Anticancer Activity
Research into derivatives of this compound has also explored their potential anticancer activities. For instance, certain derivatives were synthesized and tested for their effect against breast cancer cell lines, revealing some compounds to have significant anticancer activity (Gaber et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Properties
IUPAC Name |
ethyl 7-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-4-5-11(16-2)7-12(9)14-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHONKQIXMNJTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619056 | |
Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-46-7 | |
Record name | 3-Quinolinecarboxylic acid, 7-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71082-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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